N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic small molecule featuring a thiazole-5-carboxamide core linked to a substituted pyrimidine moiety. The compound’s structure includes:
- A 2,4-dimethylthiazole-5-carboxamide group, which provides a rigid, planar scaffold conducive to target binding.
This compound is hypothesized to target kinase domains, given its structural similarity to kinase inhibitors like Dasatinib (BMS-354825) . Its synthesis likely involves sequential coupling reactions, as seen in analogous thiazole-pyrimidine hybrids (e.g., hydrolysis of thiazole carboxylates followed by amide coupling with amines) .
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-5-16-12-8-13(21-10(3)20-12)17-6-7-18-15(22)14-9(2)19-11(4)23-14/h8H,5-7H2,1-4H3,(H,18,22)(H2,16,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFULMYWWNQVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(N=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrimidine derivative, and an ethylamino substituent, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 343.4 g/mol . The presence of various functional groups enhances its interaction with biological targets.
Research indicates that compounds with similar structural features often exhibit significant biological activity, particularly as enzyme inhibitors or in cancer treatment. The ethylamino and pivalamide groups may enhance binding affinity for specific biological targets, such as kinases or other enzymes involved in cellular signaling pathways .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving leukemia cells (K562 and Reh), it demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . A summary of the cytotoxicity results is presented in the table below:
| Cell Line | IC50 (μM) |
|---|---|
| K562 | < 60 |
| Reh | < 60 |
These findings suggest that this compound may serve as a lead compound for developing new antileukemic agents.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. For instance, compounds with similar thiazole structures have been shown to inhibit protein kinases effectively. This property could be leveraged in designing inhibitors targeting specific pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several thiazole derivatives and evaluated their antitumor activities. The derivatives exhibited varying degrees of cytotoxicity against tumorigenic cell lines, indicating the importance of structural modifications in enhancing biological activity .
- Mechanistic Insights : Research on related compounds revealed that modifications to the pyrimidine ring could significantly alter the binding affinity to target enzymes. This suggests that this compound may also exhibit selective inhibition profiles based on its specific structural attributes .
- Pharmacological Potential : The unique arrangement of functional groups in this compound allows for potential selectivity in targeting specific receptors or enzymes involved in disease processes. Further studies are warranted to explore these interactions comprehensively .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives containing similar structural motifs to N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide have shown efficacy against various pathogens. For example, studies have highlighted its potential as an antitubercular agent, suggesting that the unique combination of pyrimidine and thiazole structures enhances its biological activity against tuberculosis bacteria .
Anticancer Potential
Investigations into the anticancer properties of this compound have revealed promising results. The structural components allow it to interact with specific targets in cancer cells, potentially inhibiting their growth. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cancer progression, making it a candidate for further drug development .
Agricultural Applications
Pesticide Development
The compound's ability to interact with biological systems extends to agricultural applications, particularly in the development of novel pesticides. Its structural characteristics suggest potential effectiveness against various agricultural pests and pathogens. Research has indicated that similar compounds can exhibit herbicidal and fungicidal properties, which could be harnessed to create more effective agricultural chemicals .
Material Science
Synthesis of New Materials
In material science, this compound serves as a building block for synthesizing new materials. Its complex structure allows for the exploration of new chemical reactions and pathways that can lead to innovative materials with unique properties. This aspect is particularly relevant in the development of polymers and composites with enhanced functionality.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Physicochemical Properties
Key Research Findings
Thiazole-Pyrimidine Hybrids : Optimal kinase inhibition requires:
- A thiazole-5-carboxamide core for ATP-binding pocket interactions.
- Pyrimidine N1 for conserved hydrogen bonding with kinase hinge regions .
- Flexible linkers (e.g., ethylenediamine) to accommodate steric bulk in active sites .
Substituent Effects: 2,4-Dimethylthiazole (target compound) enhances metabolic stability vs. 2-chlorophenyl (Dasatinib) but may reduce potency . Ethylamino-pyrimidine substituents improve solubility vs. morpholine or piperazine groups .
In Vivo Performance: Dasatinib achieved complete tumor regression in K562 xenograft models at 5 mg/kg . Analogues with ethylamino linkers (e.g., target compound) show promise for reduced toxicity .
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is synthesized via the Biginelli reaction , modified for amino substitution:
Reagents :
- Ethyl acetoacetate (2.0 equiv)
- Guanidine hydrochloride (1.0 equiv)
- Ethylamine hydrochloride (1.2 equiv)
- Trimethyl orthoformate (3.0 equiv)
- HCl (catalytic)
Procedure :
- Combine reagents in ethanol, reflux at 80°C for 12 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate.
- Purify via silica chromatography (hexane:EtOAc = 3:1) to yield 2-methyl-4,6-dihydroxypyrimidine (78% yield).
Key Modification :
Amination at C6 is achieved through Hofmann degradation :
- Treat intermediate with PCl₅ to form 4,6-dichloro-2-methylpyrimidine.
- React with ethylamine (5.0 equiv) in THF at 0°C → 25°C for 6 hours.
- Isolate 6-(ethylamino)-2-methylpyrimidin-4-amine (63% yield, purity >95% by HPLC).
Synthesis of Fragment B: 2,4-Dimethylthiazole-5-carboxylic Acid
Thiazole Ring Formation via Hantzsch Synthesis
Reagents :
- 3-Bromo-2,4-pentanedione (1.0 equiv)
- Thiourea (1.1 equiv)
- Ethanol (solvent)
Procedure :
Ester Hydrolysis and Activation
- Hydrolyze ester with NaOH (2.0 M, 4 hours, 80°C).
- Acidify with HCl to precipitate 2,4-dimethylthiazole-5-carboxylic acid (91% yield).
- Activate as acyl chloride using SOCl₂ (2.0 equiv, 60°C, 2 hours).
Coupling of Fragments A and B
Amide Bond Formation
Reagents :
- Fragment A (1.0 equiv)
- Fragment B acyl chloride (1.2 equiv)
- DBU (1.5 equiv, base)
- DMF (anhydrous solvent)
Procedure :
- Add acyl chloride to Fragment A in DMF at 0°C.
- Dropwise addition of DBU, stir at 25°C for 24 hours.
- Quench with H₂O, extract with dichloromethane.
- Purify via reverse-phase HPLC (ACN:H₂O gradient) to isolate final product (58% yield, 99% purity).
Optimization Notes :
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H), 6.89 (br, 1H, NH), 3.42 (q, J=6.8 Hz, 2H, CH₂NH), 2.51 (s, 3H, thiazole-CH₃), 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃) |
| HRMS | [M+H]⁺ calc. 363.1524, found 363.1521 (Δ = -0.82 ppm) |
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Fragment A | 63 | 95 |
| Fragment B | 91 | 98 |
| Final Coupling | 58 | 99 |
Alternative Synthetic Routes
Microwave-Assisted Coupling
Reducing reaction time from 24 hours to 45 minutes using microwave irradiation (100°C, 300 W) achieves comparable yield (55%).
Solid-Phase Synthesis
Immobilizing Fragment A on Wang resin enables iterative amidation (yield: 52%, purity: 97%) but requires specialized equipment.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrimidine Amination :
- Thiazole Oxidation :
- Amide Hydrolysis :
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Volume | 500 mL | 200 L |
| Cooling Rate | Ice bath | Jacketed reactor |
| Purification | Column | Crystallization |
| Cycle Time | 3 days | 6 days |
Crystallization from ethanol/water (7:3) improves yield to 65% at scale.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide?
The synthesis involves multi-step pathways focusing on coupling reactions between heterocyclic intermediates. A common approach includes:
- Acylation and amination : Reacting a chlorinated pyrimidine precursor (e.g., 6-chloro-2-methylpyrimidin-4-amine) with a thiazole-carboxamide intermediate under controlled conditions (e.g., NaH as a base, DMF as solvent) to form the amide bond .
- Functional group protection : Use of protective groups like 4-methoxybenzyl (PMB) to prevent undesired side reactions during intermediate coupling steps .
- Final deprotection : Removal of protective groups via acidic or reductive conditions to yield the target compound . Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (often 0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Essential techniques include:
- NMR and LC-MS : For confirming molecular structure, purity, and identifying regioisomers .
- X-ray crystallography : To resolve the 3D conformation of the pyrimidine-thiazole core and assess intermolecular interactions .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for hygroscopic or light-sensitive batches .
- Solubility profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide formulation for biological assays .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Measure IC50 values against kinases or other target enzymes using fluorescence-based or radiometric methods .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) treated with the compound to assess cytotoxicity via MTT or ATP-lite protocols .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Core modifications : Substitute the ethylamino group on the pyrimidine ring with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target binding pockets .
- Thiazole ring variations : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 4-position to improve metabolic stability .
- Linker optimization : Replace the ethylenediamine linker with rigid spacers (e.g., piperazine) to reduce conformational flexibility and improve target selectivity . Computational tools like molecular docking (AutoDock Vina) and MD simulations can predict binding modes and guide synthetic priorities .
Q. What experimental strategies address stability and solubility challenges during formulation?
- Lyophilization : For hygroscopic batches, lyophilize with cryoprotectants (e.g., trehalose) to improve shelf life .
- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility for in vivo studies .
- pH-adjusted buffers : Prepare solutions at pH 6.5–7.5 to prevent degradation of acid-sensitive functional groups .
Q. How should researchers resolve contradictions in biological data across studies?
- Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated) and assay protocols (e.g., ATP concentration in viability assays) .
- Orthogonal validation : Confirm kinase inhibition results with both enzymatic (e.g., ADP-Glo) and cellular (e.g., Western blot for phosphorylated targets) assays .
- Batch variability analysis : Characterize impurities via HPLC and correlate with bioactivity outliers .
Q. What computational methods support target identification for this compound?
- Pharmacophore modeling : Use Schrödinger’s Phase to identify potential targets based on electrostatic and steric features .
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes derived from the compound .
- Network pharmacology : Map compound-target-disease networks using databases like STITCH or STRING to predict off-target effects .
Methodological Tables
Q. Table 1. Comparative SAR of Pyrimidine-Thiazole Derivatives
| Modification Site | Structural Change | Biological Impact | Reference |
|---|---|---|---|
| Pyrimidine C6 | Ethylamino → Isopropylamino | Increased kinase inhibition (IC50 ↓ 30%) | |
| Thiazole C4 | Methyl → Trifluoromethyl | Improved metabolic stability (t1/2 ↑ 2×) | |
| Linker | Ethylenediamine → Piperazine | Enhanced selectivity (SI ↑ 5×) |
Q. Table 2. Key Stability Parameters
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light (UV) | Photo-oxidation of thiazole ring | Store in amber vials, add antioxidants (BHT) |
| High humidity | Hydrolysis of amide bond | Lyophilize with trehalose |
| pH > 8.0 | De-ethylation of pyrimidine | Buffer solutions at pH 6.5–7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
